1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS No.: 891099-27-7
Cat. No.: VC7099064
Molecular Formula: C19H20ClN3O3
Molecular Weight: 373.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891099-27-7 |
|---|---|
| Molecular Formula | C19H20ClN3O3 |
| Molecular Weight | 373.84 |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
| Standard InChI | InChI=1S/C19H20ClN3O3/c1-26-16-8-6-15(7-9-16)23-12-14(10-18(23)24)22-19(25)21-11-13-4-2-3-5-17(13)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
| Standard InChI Key | CHKQWQUDWGBKLC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl |
Introduction
The compound 1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that belongs to the class of substituted ureas. This compound is structurally characterized by a urea backbone with two distinct substituents: a 2-chlorophenylmethyl group and a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety. It is of interest in medicinal and organic chemistry due to its potential biological activities, including anticancer, antioxidant, and enzyme-inhibitory properties.
Structural Features
The molecular structure of this compound includes:
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A 2-chlorophenylmethyl group, which contributes to lipophilicity and potential interactions with hydrophobic protein pockets.
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A 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group, which introduces aromaticity and hydrogen bond donors/acceptors, enhancing its pharmacophoric profile.
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A central urea functional group, known for its ability to form hydrogen bonds, making it a versatile scaffold in drug design.
The compound's molecular formula is , and its molecular weight is approximately 373.84 g/mol.
Synthesis
Although specific synthetic routes for this exact compound are not detailed in the provided sources, related substituted ureas are typically synthesized using the following general methods:
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Reaction of isocyanates with amines: This involves reacting an aryl or alkyl isocyanate with an amine derivative.
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Coupling reactions: Urea derivatives are often synthesized via coupling reagents such as carbodiimides or triphosgene.
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Multistep synthesis: Starting with commercially available precursors like substituted benzaldehydes or amines, intermediates are formed and subsequently reacted under controlled conditions to yield the final product.
For example, similar compounds have been synthesized using pyrrolidine derivatives and aromatic amines under mild conditions .
Biological Activities
Compounds with structural similarities to 1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea have shown significant biological activities:
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Antioxidant Activity: Pyrrolidine-containing compounds demonstrate strong radical scavenging properties due to their ability to donate electrons or hydrogen atoms .
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Anticancer Potential: Diaryl ureas, including methoxyphenyl derivatives, have been identified as potent inhibitors of cancer cell proliferation through mechanisms like kinase inhibition .
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Enzyme Inhibition: Urea derivatives are known to inhibit enzymes such as ureases and proteases by forming stable complexes with their active sites .
Analytical Characterization
The identification and purity of such compounds are confirmed using standard analytical techniques:
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NMR Spectroscopy: Proton () and carbon () NMR provide insights into the chemical environment of hydrogen and carbon atoms within the molecule.
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Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and structural integrity.
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Infrared (IR) Spectroscopy: Key functional groups like urea (C=O) are identified by characteristic absorption bands.
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X-ray Crystallography: Used for determining the three-dimensional arrangement of atoms in crystalline samples .
Potential Applications
This compound's unique structure suggests several applications:
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Drug Discovery: Its structural features align with pharmacophores used in designing anticancer or antioxidant agents.
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Material Science: Urea derivatives often exhibit interesting thermal stability and solubility properties, useful in polymer or material development.
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Biological Probes: The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups makes it suitable for studying electronic effects in biochemical systems.
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